4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOLE
Beschreibung
The compound 4-({[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole (hereafter referred to as the target compound) features a polyheterocyclic architecture combining a 1,3-oxazole core with a pyrazolo[1,5-a]pyrazine moiety. Key structural attributes include:
- 1,3-Oxazole ring: Substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a methyl group.
- Sulfanylmethyl bridge: Links the oxazole to a pyrazolo[1,5-a]pyrazine system.
- Pyrazolo[1,5-a]pyrazine: Substituted at position 2 with a 2,4-dimethylphenyl group.
This design integrates electron-donating (methoxy, methyl) and hydrophobic (dimethylphenyl) groups, which may influence solubility, bioavailability, and target binding.
Eigenschaften
IUPAC Name |
4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-16-5-10-21(17(2)13-16)22-14-24-26(27-11-12-30(24)29-22)33-15-23-18(3)32-25(28-23)19-6-8-20(31-4)9-7-19/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFRGTYMABIZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=C(C=C5)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-({[2-(2,4-dimethylphenyl)pyrazo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole represents a novel addition to the family of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The key components include:
- Pyrazolo[1,5-a]pyrazine moiety
- Oxazole ring
- Sulfanyl group
These structural elements are known to influence the interaction of the compound with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate the activity of specific receptors linked to cell signaling pathways that regulate apoptosis and cell growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:
- In vitro assays demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
- The compound's mechanism may involve the induction of apoptosis through caspase activation pathways .
Antimicrobial Properties
Research indicates that compounds within this chemical class possess antimicrobial properties:
- Studies have shown that related pyrazolo compounds exhibit promising antibacterial and antifungal activities .
- The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics, suggesting potential therapeutic applications in infectious diseases .
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Effects :
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Antimicrobial Activity
a. 1,3-Oxazole Derivatives ()
Compounds with 1,3-oxazole cores and 4-hydroxyphenyl substituents (e.g., Compound 15 ) demonstrated moderate antimicrobial activity against Staphylococcus aureus and Aspergillus niger at 200 μg/mL, but lower efficacy compared to reference drugs like ofloxacin .
b. Pyrazolo-Pyrazine Derivatives ()
Growth-Regulating Activity ()
Oxazolo[5,4-d]pyrimidine and N-sulfonyl oxazole derivatives (e.g., 10⁻⁹ M solutions ) exhibited auxin-like effects, stimulating root and shoot growth in soybean and maize seedlings .
- Comparison : The target compound’s pyrazolo-pyrazine system may mimic cytokinin-like activity, though its methoxy group could reduce metabolic stability compared to sulfonyl substituents.
Anticancer Potential ()
QSAR studies on 2-phenyl-1,3-oxazoles highlighted the importance of π-electron systems in stabilizing protein-ligand complexes. For example, conjugated oxazole derivatives interacted with peptide fragments at 3.5 Å distances, suggesting a role in disrupting cancer cell signaling .
- Target Compound : Its extended π-system (pyrazolo-pyrazine + oxazole) may enhance binding to kinase domains or DNA topoisomerases, though experimental validation is required.
Heterocyclic Hybrid Systems ()
- Triazolo[1,5-a]pyrimidine (CAS: 861210-27-7): Features a methyl sulfide group and cyclohexylphenyl substituent, emphasizing hydrophobic interactions .
- 1,3,4-Oxadiazole (C16H14N2OS): Combines methylphenyl and methylsulfanylphenyl groups, demonstrating how sulfur atoms influence electron delocalization .
Comparative Data Table
Research Implications and Gaps
- Antimicrobial Potential: The target compound’s pyrazolo-pyrazine moiety may confer unique binding to bacterial efflux pumps or fungal cytochrome P450 enzymes, but testing against MRSA and E. coli is needed.
- Agricultural Applications : Its methoxy group could reduce phytotoxicity compared to halogenated analogs, making it a candidate for crop enhancement studies.
- Drug Design : The sulfanylmethyl bridge offers a tunable site for introducing fluorinated or carboxylate groups to optimize pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
